(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid
Description
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopentane ring structure, which is substituted with a benzyloxycarbonyl group, an aminomethyl group, and a hydroxyl group.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(1R,3S,4S)-3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c17-13-7-11(14(18)19)6-12(13)8-16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12+,13+/m1/s1 |
InChI Key |
LOMASUNVZXTSET-AGIUHOORSA-N |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@@H]1CNC(=O)OCC2=CC=CC=C2)O)C(=O)O |
Canonical SMILES |
C1C(CC(C1CNC(=O)OCC2=CC=CC=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Aminomethylation: The aminomethyl group is added through a Mannich reaction, using formaldehyde and a secondary amine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Benzyl chloroformate, triethylamine, dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,4S)-3-((((Methoxycarbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
(1R,3S,4S)-3-((((Ethoxycarbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
The uniqueness of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid lies in its specific substituents, which confer distinct chemical properties and biological activities. The benzyloxycarbonyl group, in particular, may enhance its stability and facilitate its interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
